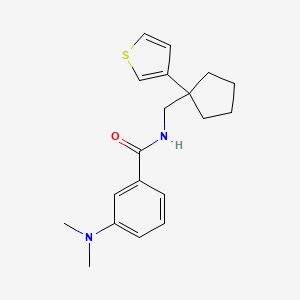![molecular formula C24H24FN7O B2440101 2-fluoro-N-(2-(4-(4-fenilpiperazin-1-il)-1H-pirazolo[3,4-d]pirimidin-1-il)etil)benzamida CAS No. 1021061-13-1](/img/structure/B2440101.png)
2-fluoro-N-(2-(4-(4-fenilpiperazin-1-il)-1H-pirazolo[3,4-d]pirimidin-1-il)etil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound of interest in multiple scientific domains. This molecule features a combination of fluorinated benzamide, piperazine, and pyrazolopyrimidine rings, suggesting applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
2-Fluoro-N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide finds applications across fields:
Chemistry: Used as an intermediate in complex organic syntheses.
Biology: Investigated for its potential role in biochemical pathways involving enzyme inhibition.
Medicine: Explored in drug discovery, particularly in targeting neurological conditions due to its piperazine moiety.
Industry: Applicable in developing advanced materials and chemical sensors.
Mecanismo De Acción
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE) , an enzyme that can modulate acetylcholine to some extent, enhancing cognition functions .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity . It exhibits potent inhibitory activity against AChE, and to a lesser extent, BuChE . The compound’s mode of action against AChE was analyzed by a kinetic study, which indicated that it is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway . By inhibiting AChE and BuChE, it prevents the breakdown of acetylcholine, a neurotransmitter that plays an important role in learning and memory . This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Result of Action
The inhibition of AChE and BuChE by this compound leads to an increase in acetylcholine levels, which can enhance cognition functions . This makes the compound a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a deficiency in acetylcholine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Preparation involves multi-step synthesis:
Formation of the Piperazine Core:
Reacting 4-phenylpiperazine with appropriate coupling agents under conditions like 150°C.
Incorporation of Pyrazolo[3,4-d]pyrimidine:
Subsequent reaction with 1H-pyrazolo[3,4-d]pyrimidine precursors, typically using amide bond formation methods.
Final Assembly:
Coupling the intermediate with 2-fluorobenzoyl chloride under anhydrous conditions to form the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: Undergoes typical organic oxidation and reduction reactions involving functional groups like amides and aromatic rings.
Substitution Reactions: The fluorine atom and aromatic ring participate in nucleophilic substitution and electrophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminium hydride for reduction processes.
Substitution Conditions: Utilize catalysts like palladium on carbon for hydrogenation reactions or sodium methoxide for nucleophilic substitutions.
Major Products
Oxidation Products: Such as various oxidized intermediates.
Reduction Products: Producing reduced forms, such as converting nitro groups to amines.
Substitution Products: Derivatives, involving substitutions on the aromatic ring.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(4-(4-Phenylpiperazin-1-yl)butyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzamide
2-Chloro-N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Uniqueness
The introduction of a fluorine atom distinguishes this compound, often enhancing biological activity, metabolic stability, and binding affinity. Its precise interactions within biological systems may differ significantly from non-fluorinated analogs.
This comprehensive exploration of 2-Fluoro-N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide underscores its multifaceted potential across various scientific and industrial applications.
Propiedades
IUPAC Name |
2-fluoro-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O/c25-21-9-5-4-8-19(21)24(33)26-10-11-32-23-20(16-29-32)22(27-17-28-23)31-14-12-30(13-15-31)18-6-2-1-3-7-18/h1-9,16-17H,10-15H2,(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNXZQXMCZFJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2440018.png)
![(Z)-ethyl 4-((4-((4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440019.png)

![N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2440022.png)


![4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2440027.png)
![5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2440028.png)






